molecular formula C10H7FO2 B6205825 2-(4-ethynyl-2-fluorophenyl)acetic acid CAS No. 2003625-60-1

2-(4-ethynyl-2-fluorophenyl)acetic acid

Cat. No. B6205825
CAS RN: 2003625-60-1
M. Wt: 178.2
InChI Key:
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Description

2-(4-ethynyl-2-fluorophenyl)acetic acid (EFPA) is a synthetic organic compound with a wide range of applications in biological and medicinal research. It is a versatile compound that can be used to study the mechanisms of action of drugs, to identify biochemical and physiological effects, and to facilitate laboratory experiments. EFPA is a relatively new compound and has been the subject of intense research in recent years.

Mechanism of Action

The mechanism of action of 2-(4-ethynyl-2-fluorophenyl)acetic acid is not fully understood. However, it is thought that 2-(4-ethynyl-2-fluorophenyl)acetic acid binds to specific receptors in the body, which then triggers a cascade of biochemical reactions that lead to the desired effects. 2-(4-ethynyl-2-fluorophenyl)acetic acid is thought to act on the central nervous system, the cardiovascular system, and the immune system.
Biochemical and Physiological Effects
2-(4-ethynyl-2-fluorophenyl)acetic acid has been shown to have a wide range of biochemical and physiological effects. 2-(4-ethynyl-2-fluorophenyl)acetic acid has been shown to increase the activity of certain enzymes, such as tyrosine hydroxylase, which is involved in the production of neurotransmitters. 2-(4-ethynyl-2-fluorophenyl)acetic acid has also been shown to increase the release of neurotransmitters, such as dopamine and serotonin. 2-(4-ethynyl-2-fluorophenyl)acetic acid has also been shown to inhibit the activity of certain enzymes, such as monoamine oxidase, which is involved in the metabolism of neurotransmitters. 2-(4-ethynyl-2-fluorophenyl)acetic acid has also been shown to affect the activity of certain hormones, such as cortisol and adrenaline.

Advantages and Limitations for Lab Experiments

2-(4-ethynyl-2-fluorophenyl)acetic acid has several advantages for laboratory experiments. 2-(4-ethynyl-2-fluorophenyl)acetic acid is relatively easy to synthesize and is highly soluble in water. 2-(4-ethynyl-2-fluorophenyl)acetic acid also has a relatively long shelf life, which makes it an ideal compound for laboratory experiments. However, 2-(4-ethynyl-2-fluorophenyl)acetic acid has some limitations for laboratory experiments. 2-(4-ethynyl-2-fluorophenyl)acetic acid is not very stable in the presence of light and moisture, which can limit its use in laboratory experiments. 2-(4-ethynyl-2-fluorophenyl)acetic acid is also not very soluble in organic solvents, which can limit its use in certain laboratory experiments.

Future Directions

In the future, 2-(4-ethynyl-2-fluorophenyl)acetic acid could be used to study the effects of drugs on a variety of diseases, such as cancer, Alzheimer’s disease, and Parkinson’s disease. 2-(4-ethynyl-2-fluorophenyl)acetic acid could also be used to study the effects of drugs on the immune system and the endocrine system. 2-(4-ethynyl-2-fluorophenyl)acetic acid could also be used to study the effects of drugs on the metabolism and the cardiovascular system. 2-(4-ethynyl-2-fluorophenyl)acetic acid could also be used to study the effects of drugs on the central nervous system and the gastrointestinal system. Finally, 2-(4-ethynyl-2-fluorophenyl)acetic acid could be used to develop new drugs and drug delivery systems.

Synthesis Methods

2-(4-ethynyl-2-fluorophenyl)acetic acid can be synthesized via a variety of routes. The most commonly used route for the synthesis of 2-(4-ethynyl-2-fluorophenyl)acetic acid is the oxidative coupling of 4-ethynyl-2-fluorophenol with acetic anhydride in the presence of a copper catalyst. This method produces high yields of 2-(4-ethynyl-2-fluorophenyl)acetic acid with a purity of over 99%.

Scientific Research Applications

2-(4-ethynyl-2-fluorophenyl)acetic acid has been widely used in the scientific research community as a tool to study the mechanisms of action of drugs. 2-(4-ethynyl-2-fluorophenyl)acetic acid has been used to study the effects of drugs on the central nervous system, the cardiovascular system, and the immune system. 2-(4-ethynyl-2-fluorophenyl)acetic acid has also been used to identify biochemical and physiological effects of drugs, including their effects on the metabolism, the endocrine system, and the immune system. 2-(4-ethynyl-2-fluorophenyl)acetic acid has also been used to facilitate laboratory experiments, such as the study of drug-drug interactions and the study of drug metabolism.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-(4-ethynyl-2-fluorophenyl)acetic acid involves the Sonogashira coupling reaction between 4-ethynyl-2-fluoroiodobenzene and acetylene followed by carboxylation of the resulting product.", "Starting Materials": [ "4-ethynyl-2-fluoroiodobenzene", "Acetylene", "Copper(I) iodide", "Palladium(II) acetate", "Triethylamine", "Carbon dioxide", "Diethyl ether", "Ethanol" ], "Reaction": [ "Step 1: Sonogashira coupling reaction between 4-ethynyl-2-fluoroiodobenzene and acetylene in the presence of copper(I) iodide and palladium(II) acetate catalysts in triethylamine and diethyl ether solvent mixture.", "Step 2: Carboxylation of the resulting product from step 1 with carbon dioxide in the presence of palladium(II) acetate catalyst in ethanol solvent." ] }

CAS RN

2003625-60-1

Molecular Formula

C10H7FO2

Molecular Weight

178.2

Purity

95

Origin of Product

United States

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